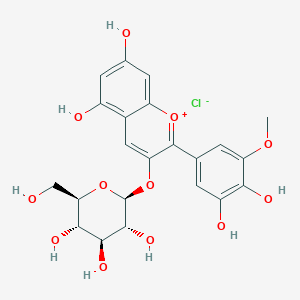

petunidin 3-O-beta-D-glucoside

説明

Overview of Anthocyanins within Flavonoid Research

Anthocyanins are a prominent subgroup of flavonoids responsible for many of the red, purple, and blue colors seen in flowers, fruits, and vegetables. researchgate.net They are water-soluble pigments, and their basic structure is the flavylium (B80283) ion, which consists of two aromatic rings separated by a heterocyclic ring containing an oxygen atom. nih.gov There are six common anthocyanidins (the aglycone form of anthocyanins) found in nature: cyanidin, delphinidin (B77816), pelargonidin, peonidin (B1209262), petunidin (B3231668), and malvidin (B83408). nih.gov

The color and stability of anthocyanins are influenced by several factors, including pH, light, and temperature. nih.govnih.gov For instance, they typically appear red in acidic conditions and shift towards blue in alkaline environments. nih.gov Research into anthocyanins is a significant part of flavonoid science, driven by their potential biological activities and their use as natural colorants. researchgate.netnih.gov

Significance of Petunidin 3-Monoglucoside in Plant and Biological Systems Studies

Petunidin 3-monoglucoside, specifically, is a glycoside of petunidin, meaning it is composed of a petunidin aglycone attached to a glucose molecule. smolecule.comontosight.ai This glycosylation enhances the compound's water solubility and stability. ontosight.ai It is found in a variety of plant-based foods, including red grapes, berries like bilberries and blueberries, and pomegranates. ontosight.aifoodb.cawikipedia.org

The significance of petunidin 3-monoglucoside in scientific research stems from its notable antioxidant properties, which are attributed to its ability to scavenge free radicals. vjs.ac.vnresearchgate.net This has led to investigations into its potential roles in various biological systems. Studies have explored its effects on cellular processes and its interactions with biological molecules. For example, research has looked into its potential to protect against oxidative stress. smolecule.comnih.gov Furthermore, its interaction with enzymes, such as tyrosinase, has been a subject of study. smolecule.commdpi.com

The presence of petunidin 3-monoglucoside in the human diet, primarily through the consumption of fruits and vegetables, makes it a relevant compound for nutritional and biological research. researchgate.nethmdb.ca Its study contributes to a deeper understanding of how dietary flavonoids may influence biological pathways.

Interactive Table: Chemical Properties of Petunidin 3-Monoglucoside

| Property | Value | Source |

| Chemical Formula | C22H23O12+ | nih.gov |

| Molar Mass | 479.41 g/mol | wikipedia.org |

| Hydrogen Bond Donor Count | 8 | smolecule.com |

| Hydrogen Bond Acceptor Count | 11 | smolecule.com |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | wikipedia.orgnih.gov |

| CAS Number | 6988-81-4 | ontosight.ainih.gov |

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12.ClH/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22;/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27);1H/t16-,18-,19+,20-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKZHMZCXXQMOX-YATQZQGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-81-4, 26984-08-7 | |

| Record name | Petunidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6988-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petunidin-3-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranoside, petunidin, beta-D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PETUNIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9G36JBHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Genetic Determinants of Petunidin 3 Monoglucoside Accumulation

Transcriptional Regulation of Petunidin (B3231668) 3-Monoglucoside Biosynthesis

The expression of the biosynthetic genes responsible for producing Petunidin 3-monoglucoside is tightly controlled at the transcriptional level by specific protein complexes.

Core Regulatory Transcription Factor Complexes (e.g., R2R3-MYB, bHLH, WD40)

The regulation of the anthocyanin biosynthetic pathway is predominantly controlled by a conserved transcriptional complex known as the MBW complex. nih.govfrontiersin.orgresearchgate.net This complex consists of three types of transcription factors:

R2R3-MYB proteins

basic Helix-Loop-Helix (bHLH) proteins

WD40-repeat (WDR) proteins

This MBW complex binds to the promoter regions of the "late biosynthetic genes" (LBGs) of the flavonoid pathway, such as Dihydroflavonol 4-reductase (DFR), Anthocyanidin Synthase (ANS), and crucially, UFGT. frontiersin.org The formation and activation of this complex initiates the coordinated transcription of these genes, leading to the production of anthocyanins. frontiersin.orgnih.gov The specific R2R3-MYB and bHLH proteins involved can vary between plant species and tissues, providing a mechanism for differential regulation of anthocyanin production. frontiersin.org In some systems, there is a clear hierarchical regulation among the complex members; for example, in rice, the bHLH protein (S1) activates the expression of the MYB protein (C1), which in turn activates the WD40 protein (WA1). mdpi.com

Spatiotemporal Gene Expression Patterns in Plant Development

The accumulation of Petunidin 3-monoglucoside is not uniform throughout the plant; it is confined to specific tissues (like peels, petals, or leaves) and developmental stages. nih.gov This precise control is achieved through the spatiotemporal regulation of the MBW complex components, particularly the R2R3-MYB and bHLH transcription factors. frontiersin.org

The expression levels of these regulatory genes are highly correlated with the anthocyanin content in a given tissue. frontiersin.org Environmental cues, such as light, can also strongly influence their expression. For example, in pepper fruits, light exposure induces the expression of flavonoid biosynthesis genes, leading to the accumulation of petunidin-based anthocyanins specifically in the light-exposed pericarp tissue. mdpi.com This demonstrates how external signals are integrated into the developmental program to control pigment production. Analyzing the transcriptomic profiles of different tissues at various growth stages reveals distinct gene expression patterns that directly correlate with the observed anthocyanin profiles. researchgate.netnih.gov

Genetic Engineering Approaches for Modulating Petunidin 3-Monoglucoside Content

The detailed understanding of the biosynthetic and regulatory pathways has enabled the use of genetic engineering to manipulate the Petunidin 3-monoglucoside content in plants. These strategies primarily focus on modifying the expression of key structural or regulatory genes.

Table 2: Genetic Engineering Strategies for Petunidin 3-Monoglucoside Content

| Strategy | Target Gene Type | Example | Outcome | Reference |

|---|---|---|---|---|

| Gene Restoration | Structural (UFGT) | Transfer of soybean UGT78K1 into an Arabidopsis mutant deficient in 3-O-glucosyltransferase activity. | Restored accumulation of anthocyanins and flavonols. | nih.gov |

| Gene Overexpression | Regulatory (Transcription Factors) | Overexpression of maize C1 (MYB) and B-Peru (bHLH) genes in rice. | Induced accumulation of anthocyanins in previously non-pigmented tissues. | nih.gov |

One successful approach is the introduction or overexpression of a rate-limiting enzyme. For instance, transferring a functional UFGT gene into a plant that lacks this activity can restore the ability to produce anthocyanin glucosides. nih.gov Similarly, since OMTs are crucial for petunidin synthesis, these genes are considered valuable tools for metabolic engineering, such as in the creation of novel flower colors in ornamental plants like roses. researchgate.net

Another powerful strategy involves manipulating the regulatory MBW complex. Overexpressing the specific MYB and bHLH transcription factors that activate the anthocyanin pathway can switch on the entire pathway, even in tissues where it is normally silent. nih.gov Conversely, gene silencing techniques can be used to downregulate key enzymes. Silencing an AOMT in tomato led to a significant decrease in petunidin levels, demonstrating that flux through the pathway can be precisely controlled. researchgate.net These approaches highlight the potential to customize the flavonoid profile of plants for various agricultural and horticultural applications.

Natural Occurrence and Chemodiversity of Petunidin 3 Monoglucoside

Taxonomic Distribution in Plant Species

The occurrence of petunidin (B3231668) 3-monoglucoside and its derivatives is widespread among angiosperms, with a notable presence in several families and genera that are significant for their nutritional and medicinal properties.

Petunidin 3-monoglucoside has been identified in a variety of angiosperm families, including Solanaceae, Vitaceae, Fabaceae, and Ericaceae.

Lycium ruthenicum (Black Goji) : This plant is a particularly rich source of petunidin glycosides, with petunidin derivatives accounting for as much as 95% of the total anthocyanins in the fresh fruit. cas.cnnih.gov The predominant form is often an acylated derivative, petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside, which constitutes over 80% of the total anthocyanin content. nih.gov

Vitis vinifera (Grape) : Petunidin 3-monoglucoside is a common anthocyanin found in the skin of red grape varieties. nih.gov Its concentration can vary significantly among different cultivars. nih.gov Along with five other common monoglucoside anthocyanins, it contributes to the color of red wine. nih.gov

Solanum tuberosum (Potato) : Colored potato varieties, especially those with purple skin and flesh, contain petunidin 3-glucoside. nih.gov It is one of the main anthocyanins responsible for the purple pigmentation in these tubers.

Passiflora (Passionflower) : The flowers of various Passiflora species contain a range of anthocyanins. The biosynthesis pathways in these plants can lead to the formation of delphinidin-3-glucoside, petunidin-3-glucoside, and malvidin-3-glucoside. mdpi.com

Vaccinium spp. (Blueberry, Bilberry) : Petunidin 3-O-glucoside is a frequently identified anthocyanin in several Vaccinium species, including highbush blueberry (V. corymbosum) and bilberry (V. myrtillus). benthamopen.com It is part of a complex profile of anthocyanins that contribute to the characteristic blue-purple color of these berries. benthamopen.com

Glycine max (Soybean) : Petunidin 3-glucoside has been reported in black soybeans, specifically in the seed coats, where it contributes to the dark pigmentation. nih.gov

Vigna sinensis (Cowpea) : Also known as Vigna unguiculata, black varieties of cowpea have been found to contain petunidin-3-O-glucoside in their seed coats. le.ac.uk

Apple (Malus domestica) : While the primary anthocyanin in red-skinned apples is typically cyanidin-3-O-galactoside, the presence of other anthocyanins, including petunidin glycosides, can occur in some cultivars, though generally in minor amounts.

Syzygium luehmannii (Riberry) : Research into the specific anthocyanin profile of Syzygium luehmannii is ongoing. As a member of the Myrtaceae family, which is known to produce anthocyanins, it is plausible that petunidin 3-monoglucoside or its derivatives may be present.

Cotinus coggygria (Smoke Tree) : The leaves of the smoke tree, known for their vibrant red and purple autumn colors, have been found to contain petunidin 3-glucoside. nih.gov

The concentration of petunidin 3-monoglucoside can vary significantly not only between different species but also among cultivars of the same species.

In Vitis vinifera , the amount of petunidin 3-monoglucoside in grape skins differs substantially between cultivars. For example, a study of various Greek red wine grape cultivars showed a wide range of concentrations, from 0.97 mg/100g in the 'Pardala' cultivar to 7.29 mg/100g in the 'Sangiovese' cultivar.

For Solanum tuberosum , purple-fleshed potato cultivars show higher concentrations of petunidin derivatives compared to red-fleshed varieties. For instance, the 'Vasilek' variety, which has purple tuber skin, is characterized by a high content of petunidin-3-glucoside. nih.gov

In Vaccinium spp. , different cultivars of highbush blueberries exhibit distinct anthocyanin profiles. While some cultivars may have higher levels of malvidin (B83408) and delphinidin (B77816) glycosides, others can have a significant proportion of petunidin glycosides. nih.gov

**Table 1: Cultivar-Specific Accumulation of Petunidin 3-Monoglucoside in *Vitis vinifera***

| Cultivar | Petunidin 3-Monoglucoside Content (mg/100g FW) |

|---|---|

| Red Globe | 0.27 |

| Flame | 1.79 |

| Crimson | 0.09 |

| Napoleon | 0.14 |

| Cabernet Sauvignon | 1.21 - 3.62 |

| Vapsa | 6.94 |

| Xinomavro | 1.46 |

| Mandilaria | 4.36 |

| Thrapsa | 2.20 |

| Aidani Mavro | 3.00 |

| Sangiovese | 7.29 |

| Pardala | 0.97 |

Intraspecific and Organ-Specific Distribution

Within a single plant, the distribution of petunidin 3-monoglucoside is not uniform and can be localized to specific tissues and organs.

While the most significant accumulation of anthocyanins, including petunidin 3-monoglucoside, is often in reproductive tissues, they are also present in vegetative parts of the plant.

Leaves : The leaves of some plants, such as Cotinus coggygria, contain petunidin 3-glucoside, which contributes to their autumnal coloration. nih.gov In certain potato cultivars (Solanum tuberosum), the leaves also accumulate petunidin 3-O-glucoside. In grapevine (Vitis vinifera), petunidin-3-O-glucoside has been identified in the leaves. nih.gov The leaves of Vaccinium species can also contain petunidin glycosides. benthamopen.com

Roots : Information on the presence of petunidin 3-monoglucoside in the roots of most of the listed species is limited. However, flavonoid compounds, in general, are known to accumulate in the roots of plants like Vitis vinifera and Glycine max, where they play roles in defense and symbiotic interactions. nih.govresearchgate.net

Reproductive tissues are often the primary sites of anthocyanin accumulation, where they serve to attract pollinators and seed dispersers.

Flowers : The flowers of Passiflora species are known for their complex and vibrant colors, which are due to a diverse array of anthocyanins, including those derived from petunidin. mdpi.com

Fruits : The fruits of Lycium ruthenicum and Vaccinium spp. are rich in petunidin 3-monoglucoside and its derivatives, which are concentrated in the skin and contribute to their dark coloration. cas.cnbenthamopen.com

Seeds : In Glycine max and Vigna sinensis, petunidin 3-monoglucoside is primarily found in the seed coat of pigmented varieties. nih.govle.ac.uk

Peels and Pulp : In Vitis vinifera, petunidin 3-monoglucoside is concentrated in the grape skin. nih.gov Similarly, in colored varieties of Solanum tuberosum, this pigment is found in both the skin and the flesh of the tubers. nih.gov

Table 2: Organ-Specific Distribution of Petunidin Glycosides

| Plant Species | Vegetative Tissues (Leaves, Roots) | Reproductive Tissues (Flowers, Fruits, Seeds, Peels, Pulp) |

|---|---|---|

| Lycium ruthenicum | Present in leaves | High concentration in fruits (peel and pulp) |

| Vitis vinifera | Present in leaves; general flavonoids in roots | High concentration in the skin of red grape cultivars |

| Solanum tuberosum | Present in leaves of colored cultivars | Present in the skin and flesh of colored tubers |

| Passiflora spp. | General flavonoids present | Present in flowers |

| Vaccinium spp. | Present in leaves | High concentration in fruits (peel and to a lesser extent, pulp) |

| Glycine max | General flavonoids present in leaves and roots | Concentrated in the seed coat of black varieties |

| Vigna sinensis | General flavonoids present | Concentrated in the seed coat of black varieties |

| Cotinus coggygria | Present in leaves | Not a primary location of accumulation |

Structural Variants and Acylated Derivatives of Petunidin Glycosides

Petunidin can be found in various glycosidic forms, and these glycosides can be further modified through acylation, which involves the addition of an acyl group.

In Lycium ruthenicum , the majority of petunidin glycosides are acylated, most commonly with p-coumaric acid. cas.cn A predominant form is petunidin-3-O-rutinoside-5-O-glucoside, which can be acylated. tandfonline.com

In Solanum tuberosum , acylated derivatives of petunidin glycosides, such as those with caffeoyl and coumaroyl groups, have been identified as major anthocyanin compounds in pigmented potato accessions. nih.gov

Vaccinium spp. also contain acylated petunidin glycosides. For example, petunidin 3-O-(6″-O-acetyl)galactoside and petunidin 3-O-(6″-O-acetyl)glucoside have been identified in highbush blueberries. cas.cn

In Vitis vinifera , acylated forms of petunidin 3-glucoside, such as those with acetyl and p-coumaroyl groups, are commonly found in grape skins alongside the non-acylated form. nih.gov

Acylation can affect the stability and color of the anthocyanin molecule. The addition of an acyl group can protect the molecule from degradation and can cause a shift in the color it imparts. cas.cn

Advanced Analytical Methodologies for Petunidin 3 Monoglucoside Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating Petunidin (B3231668) 3-monoglucoside from other structurally similar flavonoids and plant metabolites. The choice of technique depends on the analytical goal, whether it is for quantification, purification, or initial identification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Petunidin 3-monoglucoside. Reversed-phase (RP) chromatography is the preferred mode, typically utilizing a C18 stationary phase. This method separates compounds based on their polarity.

Research findings show that effective separation is achieved using a gradient elution with a binary mobile phase. This mobile phase usually consists of an acidified aqueous solution (Solvent A) and an organic solvent, such as methanol (B129727) or acetonitrile (B52724) (Solvent B) unp.edu.ar. The use of an acid, commonly formic acid, is crucial to maintain the anthocyanin in its stable flavylium (B80283) cation form, which ensures good peak shape and resolution unp.edu.ar. Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with monitoring set at the maximum absorbance wavelength for anthocyanins, which is typically around 520 nm unp.edu.arbiolink.norsc.org. The purity of Petunidin 3-monoglucoside standards is often confirmed to be greater than 97% by HPLC analysis at both 280 nm and 520 nm biolink.no.

Table 1: Typical HPLC Parameters for Petunidin 3-Monoglucoside Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 | unp.edu.arnsf.gov |

| Mobile Phase A | Water with an acidifier (e.g., 0.1-10% Formic Acid) | unp.edu.arnsf.gov |

| Mobile Phase B | Acetonitrile or Methanol | unp.edu.arnsf.gov |

| Elution Mode | Gradient | unp.edu.ar |

| Detection | DAD or UV-Vis | unp.edu.arbiolink.no |

| Wavelength | ~520 nm | unp.edu.arbiolink.norsc.org |

For unambiguous identification and structural confirmation, HPLC systems are frequently coupled to mass spectrometers (LC-MS). This powerful combination links the superior separation capabilities of HPLC with the sensitive and specific detection provided by MS. Electrospray ionization (ESI) is the most common ionization source for anthocyanin analysis as it is a "soft" technique that minimizes fragmentation of the molecule, allowing for the detection of the intact molecular ion mtc-usa.com.

In LC-MS analysis, Petunidin 3-monoglucoside is identified by its specific mass-to-charge ratio (m/z). The compound has a molecular formula of C₂₂H₂₃O₁₂⁺ and a monoisotopic mass of approximately 479.119 g/mol chemspider.comnih.gov. In positive ionization mode, it is typically detected as the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ at m/z 479 unp.edu.ar. The coupling of LC with MS allows for the confident identification of Petunidin 3-monoglucoside even in complex extracts containing numerous other compounds mtc-usa.comnih.gov.

Table 2: LC-MS Identification Parameters for Petunidin 3-Monoglucoside

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₂H₂₃O₁₂⁺ | nih.govphenol-explorer.eu |

| Molecular Weight | ~479.41 g/mol | nih.govphenol-explorer.eu |

| Ionization Mode | ESI (Positive) | mtc-usa.com |

| Precursor Ion (m/z) | 479 | unp.edu.ar |

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating irreversible adsorption of the analyte acs.orgnih.gov. This technique is particularly valuable for the preparative-scale separation and purification of anthocyanins from crude plant extracts acs.orgacs.org.

While specific studies focusing solely on Petunidin 3-monoglucoside are less common, the methodology has been successfully applied to complex mixtures of anthocyanins. The process relies on partitioning the compounds between two immiscible liquid phases. A widely used biphasic solvent system for anthocyanin separation consists of tert-butyl methyl ether/n-butanol/acetonitrile/water, often acidified with trifluoroacetic acid (TFA) to ensure pigment stability acs.orgacs.orgnih.gov. The gentle nature of CCC ensures a high recovery of the target compound, making it an excellent choice for isolating pure standards for further research nih.govmdpi.com.

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic methods are employed to confirm the identity and elucidate the structural details of Petunidin 3-monoglucoside.

UV-Visible spectrophotometry is a fundamental technique for the characterization of anthocyanins. These compounds exhibit characteristic strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. Petunidin 3-monoglucoside, like other anthocyanins, has a primary absorbance maximum (λmax) between 510 nm and 530 nm unp.edu.arrsc.org. A computational analysis performed in the gas phase calculated a λmax for petunidin at 512 nm, which corresponds to its reddish-purple color researchgate.net. This spectral fingerprint is used for preliminary identification and for quantification in HPLC-DAD systems biolink.no.

Table 3: Reported UV-Visible Absorption Maxima (λmax) for Petunidin and its Glucoside

| Compound | λmax (nm) | Method/Source |

|---|---|---|

| Petunidin | 512 | Computational (Gas Phase) |

| Anthocyanins (general) | 520 | HPLC-DAD Detection |

| Petunidin 3-glucoside | ~520 | HPLC-DAD Detection |

Tandem mass spectrometry (MS/MS or MS²) and multi-stage mass spectrometry (MSⁿ) are indispensable tools for the definitive structural elucidation of Petunidin 3-monoglucoside. These techniques provide detailed information about the molecule's structure by analyzing its fragmentation patterns.

In a typical MS² experiment, the precursor ion of Petunidin 3-monoglucoside (m/z 479) is isolated and then fragmented by collision-induced dissociation (CID). The primary fragmentation event is the cleavage of the glycosidic bond, resulting in a neutral loss of the glucose moiety (162 Da). This produces a characteristic product ion at m/z 317, which corresponds to the petunidin aglycone unp.edu.arresearchgate.net.

Further fragmentation of the aglycone ion (m/z 317) can be performed in an MS³ experiment. This multi-stage fragmentation provides a detailed fingerprint of the core anthocyanidin structure, confirming the identity of the aglycone and distinguishing it from other isobaric compounds unp.edu.arrsc.org. This step-by-step deconstruction of the molecule allows for unequivocal compound identification, even without a pure reference standard unp.edu.armdpi.com.

Table 4: Mass Spectrometry Fragmentation Pathway for Petunidin 3-Monoglucoside

| Analysis Stage | Precursor Ion (m/z) | Key Product Ion(s) (m/z) | Neutral Loss (Da) | Interpretation | Source(s) |

|---|---|---|---|---|---|

| MS | - | 479 | - | Molecular Ion [M]⁺ | unp.edu.ar |

| MS² | 479 | 317 | 162 | Loss of glucose moiety | unp.edu.arresearchgate.net |

| MS³ | 317 | 302, 274, 257 | 15, 43, 60 | Fragmentation of petunidin aglycone | unp.edu.ar |

Biological Activities and Molecular Mechanisms of Petunidin 3 Monoglucoside

Antioxidant Properties and Redox Modulation

Petunidin (B3231668) 3-monoglucoside, a member of the anthocyanin family of flavonoids, demonstrates significant antioxidant activities through various mechanisms. These properties are central to its potential biological effects, involving direct interaction with reactive species and modulation of endogenous antioxidant systems.

Petunidin 3-monoglucoside exhibits potent free radical scavenging activity, a key indicator of its antioxidant capacity. This has been demonstrated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. nih.govnih.govugm.ac.id These assays measure the ability of a compound to donate a hydrogen atom or electron to neutralize stable free radicals. nih.govugm.ac.id

Research indicates that petunidin glycosides are effective radical scavenging agents. researchgate.net Specifically, petunidin 3-O-glucoside has been shown to be a more effective DPPH radical scavenger than its corresponding aglycone (petunidin without the sugar moiety). mdpi.com The antioxidant activity of anthocyanins like petunidin 3-monoglucoside is influenced by their structure, particularly the number of hydroxyl groups on the B-ring. nih.gov However, other structural modifications, such as methoxylation, have been reported to reduce the antioxidant activity of petunidin monoglucoside in assays like the Ferric Reducing Antioxidant Power (FRAP) and Trolox Equivalent Antioxidant Capacity (TEAC) tests. mdpi.com

Table 1: Radical Scavenging Activity of Petunidin 3-Monoglucoside and Related Compounds This table is interactive. You can sort and filter the data.

| Compound/Extract | Assay | Finding | Source |

|---|---|---|---|

| Petunidin glucosides | DPPH | Identified as effective radical scavenging constituents. | researchgate.net |

| Petunidin 3-O-glucoside | DPPH | Showed somewhat more effective scavenging activity than the corresponding petunidin aglycone. | mdpi.com |

| Petunidin 3-O-glucoside | DPPH, ABTS, FRAP | Demonstrated antioxidant activity, which is correlated with the number of hydroxyl groups on the B-ring. | nih.gov |

| Petunidin monoglucoside | FRAP, TEAC | Methoxylation at certain positions was found to significantly reduce antioxidant activity. | mdpi.com |

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. semanticscholar.org This can lead to cellular damage through processes like lipid peroxidation, the end product of which is often measured by the biomarker malondialdehyde (MDA). mdpi.com

While direct studies on petunidin 3-monoglucoside are specific, research on a closely related compound, petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG), has shown significant effects on oxidative stress biomarkers. In a study on D-galactose-induced aging in mice, PtCG treatment considerably reduced MDA levels in both the hippocampus and serum. nih.govnih.gov This suggests an ability to mitigate lipid peroxidation. Furthermore, anthocyanins from black rice, which include petunidin-3-O-glucoside, have been noted for their ability to scavenge ROS as part of their biological activity. nih.gov The ROS-mitigating potential is a recognized characteristic of related anthocyanins like cyanidin-3-glucoside (C3G). nih.govmdpi.com

Table 2: Effect of Petunidin Glycosides and Related Anthocyanins on Oxidative Stress Biomarkers This table is interactive. You can sort and filter the data.

| Compound | Model | Biomarker | Effect | Source |

|---|---|---|---|---|

| Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside | D-galactose-induced aging mice | Malondialdehyde (MDA) | Reduced levels in hippocampus and serum. | nih.govnih.gov |

| Black rice anthocyanins (contains Petunidin 3-monoglucoside) | General | Reactive Oxygen Species (ROS) | Scavenging of ROS. | nih.gov |

| Cyanidin-3-glucoside (C3G) | In vitro / In vivo | Reactive Oxygen Species (ROS) | Mitigates ROS. | nih.govmdpi.com |

Beyond direct scavenging, petunidin 3-monoglucoside and related compounds can bolster the body's endogenous antioxidant defenses by activating key enzymes. The primary antioxidant enzymes in mammalian cells include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov SOD converts superoxide radicals to hydrogen peroxide, which is then converted to harmless water by CAT and GSH-Px. nih.gov

Studies on petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG) demonstrated that its administration significantly improved the activity of SOD and glutathione (GSH) in the hippocampus and serum of aging mice. nih.govnih.gov Similarly, other anthocyanins like peonidin-3-O-glucoside have been shown to enhance the activities of SOD, GSH-Px, and CAT. mdpi.com This upregulation of the cellular antioxidant enzyme system represents a crucial mechanism for protecting against oxidative damage. glisodin.org

Table 3: Modulation of Endogenous Antioxidant Enzymes by Petunidin Glycosides and Related Anthocyanins This table is interactive. You can sort and filter the data.

| Compound | Model | Enzyme(s) Affected | Effect | Source |

|---|---|---|---|---|

| Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside | D-galactose-induced aging mice | Superoxide Dismutase (SOD), Glutathione (GSH) | Significantly improved activity. | nih.govnih.gov |

| Peonidin-3-O-glucoside | NAFLD cell model | SOD, Glutathione Peroxidase (GPx), Catalase (CAT) | Enhanced activities. | mdpi.com |

| Cyanidin-3-glucoside (C3G) | General | SOD, CAT, Glutathione S-transferase, GSH-Px | Modulates expression. | mdpi.com |

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as a master regulator of the antioxidant response. frontiersin.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a wide array of protective genes, including those for antioxidant and detoxifying enzymes. frontiersin.orgmdpi.com

While direct evidence for petunidin 3-monoglucoside is emerging, the Nrf2 pathway is a known target for other anthocyanins, particularly cyanidin-3-glucoside (C3G), which is structurally very similar. In vivo models have shown that C3G exerts many of its cytoprotective effects by regulating the Nrf2/ARE pathway. nih.gov Pre-treatment of human endothelial cells with C3G was found to activate the Nrf2/ARE pathway, both at baseline and under inflammatory challenge. nih.gov This activation leads to the upregulation of downstream protective enzymes. Given the structural similarities and shared antioxidant properties, it is plausible that petunidin 3-monoglucoside also modulates this critical cytoprotective pathway.

Anti-Inflammatory Effects and Immune Modulation

Petunidin 3-monoglucoside also possesses anti-inflammatory properties, primarily by modulating the expression of key signaling molecules involved in the inflammatory cascade, such as cytokines and chemokines.

Inflammation is a complex biological response involving the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and anti-inflammatory cytokines like interleukin-10 (IL-10). researchgate.netnih.gov Dysregulation of these cytokines is implicated in numerous chronic conditions.

Research on petunidin glycosides has demonstrated a clear impact on these inflammatory mediators. A study using petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG) found that it suppressed the protein expression of inflammatory components, including IL-1β. nih.govnih.gov Broader studies on anthocyanin mixtures containing petunidin 3-monoglucoside, such as those from black rice, have shown downregulation of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α. nih.gov Other individual anthocyanins also show similar effects; peonidin-3-O-glucoside significantly reduced the production of IL-1β, IL-6, and TNF-α, while cyanidin-3-glucoside has been shown to inhibit these same pro-inflammatory cytokines. mdpi.comnih.gov This regulatory action on key cytokines underscores the anti-inflammatory potential of petunidin 3-monoglucoside.

Table 4: Regulation of Cytokine Expression by Petunidin Glycosides and Related Anthocyanins This table is interactive. You can sort and filter the data.

| Compound/Extract | Model | Cytokine(s) Affected | Effect | Source |

|---|---|---|---|---|

| Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside | D-galactose-induced aging mice | Interleukin-1β (IL-1β) | Suppressed protein expression. | nih.govnih.gov |

| Black rice anthocyanins (contains Petunidin 3-monoglucoside) | General | IL-1β, IL-6, TNF-α | Downregulated expression. | nih.gov |

| Peonidin-3-O-glucoside | NAFLD cell model | IL-1β, IL-6, TNF-α | Significantly reduced production. | mdpi.com |

| Cyanidin-3-glucoside (C3G) | Various | IL-1β, IL-6, TNF-α | Inhibited production. | nih.govresearchgate.net |

Nuclear Factor-Kappa B (NF-κB) Signaling Pathway Attenuation

Petunidin 3-monoglucoside, along with other anthocyanins, has been investigated for its potential to modulate inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade. While direct studies on petunidin 3-monoglucoside are part of a broader body of research on anthocyanins, the available evidence suggests a mechanism of action that involves the suppression of NF-κB activation.

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In pathological conditions, chronic activation of NF-κB can contribute to the development and progression of various diseases.

Research on related anthocyanins, such as cyanidin-3-O-glucoside (C3G), has demonstrated the ability to inhibit NF-κB signaling. For instance, in human umbilical vein endothelial cells (HUVECs) exposed to palmitic acid, a saturated fatty acid that induces inflammation, pretreatment with C3G was found to significantly inhibit the NF-κB proinflammatory pathway. researchgate.net This inhibitory effect is believed to be a key component of the anti-inflammatory properties of these compounds. Further studies have shown that C3G and its metabolites can attenuate retinal inflammation by suppressing NF-κB activation. nih.gov The protective effects of C3G against intestinal inflammation have also been linked to the inhibition of NF-kB signaling. consensus.app

The mechanism by which anthocyanins attenuate NF-κB signaling is multifaceted. It can involve the inhibition of the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, anthocyanins can block the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes.

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (e.g., ERK1/2, AP-1)

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature in many diseases, including cancer. Petunidin 3-monoglucoside and related anthocyanins have been shown to exert inhibitory effects on this pathway, particularly on the extracellular signal-regulated kinase 1/2 (ERK1/2) and activator protein-1 (AP-1).

A study on peonidin (B1209262) 3-glucoside, an anthocyanin structurally similar to petunidin 3-monoglucoside, demonstrated its ability to inhibit the metastasis of lung cancer cells by downregulating the MAPK pathway. nih.gov The study found that peonidin 3-glucoside attenuated the phosphorylation of ERK1/2, a key component of the MAPK cascade. nih.gov The activation of ERK1/2 is often upregulated in cancer and plays a role in promoting cell proliferation and invasion. The inhibition of ERK1/2 phosphorylation by peonidin 3-glucoside suggests a potential mechanism for its anticancer effects.

Furthermore, the same study showed that peonidin 3-glucoside inhibited the activation of AP-1, a transcription factor that is a downstream target of the MAPK pathway. nih.gov AP-1 regulates the expression of genes involved in cell growth, invasion, and metastasis. The inactivation of the ERK1/2 and AP-1 signaling pathways by peonidin 3-glucoside was confirmed to be a key mechanism in its ability to inhibit the invasion of lung cancer cells. nih.gov

The inhibition of the MAPK/ERK pathway is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions. nih.govmdpi.commdpi.com The ability of petunidin 3-monoglucoside and its related compounds to modulate this pathway highlights their potential as valuable natural compounds in disease prevention and treatment.

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Suppression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two key enzymes involved in the inflammatory process. Overexpression of these enzymes can lead to the excessive production of pro-inflammatory mediators, such as prostaglandins (B1171923) and nitric oxide, contributing to the pathogenesis of various inflammatory diseases and cancer. Research has indicated that petunidin 3-monoglucoside and other anthocyanins can suppress the expression and activity of both COX-2 and iNOS.

Studies on cyanidin-3-O-β-glucoside have shown that it can inhibit the lipopolysaccharide (LPS)-induced expression of both iNOS and COX-2 in macrophages. researchgate.net This inhibition occurs at both the mRNA and protein levels, leading to a decrease in the production of nitric oxide and prostaglandin (B15479496) E2. researchgate.net The anti-inflammatory effects of flavonoids like apigenin (B1666066) and kaempferol (B1673270) have also been linked to their ability to inhibit the transcriptional activation of COX-2 and iNOS. nih.gov

The suppression of COX-2 and iNOS by these compounds may be mediated through various mechanisms, including the inhibition of upstream signaling pathways like NF-κB. nih.gov By downregulating these pro-inflammatory enzymes, petunidin 3-monoglucoside can contribute to the attenuation of the inflammatory response. This activity is a significant aspect of its potential health benefits.

| Enzyme | Effect of Related Anthocyanins | Reference |

| Cyclooxygenase-2 (COX-2) | Suppression of expression and activity | researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression and activity | researchgate.netresearchgate.net |

Antiproliferative and Anticancer Mechanisms

Petunidin 3-monoglucoside has demonstrated notable antiproliferative and anticancer properties in various studies. These effects are attributed to its ability to interfere with multiple cellular processes that are critical for the growth and survival of cancer cells.

Inhibition of Cancer Cell Growth and Viability (e.g., glioblastoma, lung cancer)

Research has shown that petunidin 3-monoglucoside can inhibit the growth and viability of several types of cancer cells. For instance, it has been reported to have an antiproliferative effect on human breast cancer cell lines. nih.gov While specific studies on glioblastoma are less prevalent for this particular compound, the broader class of anthocyanins has been investigated for its anticancer potential.

A study on peonidin 3-glucoside, a closely related anthocyanin, demonstrated its ability to inhibit the growth of lung carcinoma cells both in vitro and in vivo. nih.gov This compound was found to have a strong inhibitory effect on the growth of various cancer cell lines. nih.govtandfonline.comresearchgate.net The anticancer effects of peonidin 3-glucoside have also been observed in other studies, highlighting its potential as a chemopreventive agent. biopurify.cn

The inhibitory effects of these anthocyanins on cancer cell growth are often dose-dependent, with higher concentrations leading to greater inhibition of cell proliferation.

Apoptosis Induction and Cell Cycle Modulation (e.g., Bax, Bcl-2, Caspase-3)

One of the key mechanisms by which petunidin 3-monoglucoside exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.

Molecular docking studies have investigated the interaction between petunidin-3-O-glucoside and caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.net The activation of caspase-3 is a critical step in the apoptotic process, leading to the cleavage of various cellular proteins and ultimately cell death. The potential of petunidin 3-monoglucoside to interact with and potentially activate caspase-3 suggests a direct role in inducing apoptosis in cancer cells.

Furthermore, studies on related anthocyanins like peonidin 3-glucoside have shown that they can induce apoptosis by modulating the expression of proteins in the Bcl-2 family, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis. oncotarget.com Peonidin 3-glucoside has also been shown to induce caspase-3 activation and chromatin condensation, further confirming its pro-apoptotic activity. nih.govresearchgate.net

In addition to inducing apoptosis, these compounds can also modulate the cell cycle. Peonidin 3-glucoside has been found to cause cell cycle arrest at the G2/M phase in cancer cells. nih.govtandfonline.com This arrest prevents the cells from dividing and proliferating. The cell cycle modulation is achieved by downregulating the protein levels of key cell cycle regulators, including cyclin-dependent kinases (CDKs) and cyclins. nih.govresearchgate.net

| Apoptotic/Cell Cycle Marker | Effect of Related Anthocyanins | Reference |

| Caspase-3 | Activation | nih.govresearchgate.netresearchgate.net |

| Bax/Bcl-2 ratio | Increased | oncotarget.com |

| Cell Cycle | G2/M arrest | nih.govtandfonline.com |

Regulation of Proteinase Activities (e.g., Matrix Metalloproteinases, Urokinase-type Plasminogen Activator)

The invasion and metastasis of cancer cells are highly dependent on the activity of various proteinases that can degrade the extracellular matrix, allowing cancer cells to spread to other parts of the body. Petunidin 3-monoglucoside and its related compounds have been shown to regulate the activity of these proteinases.

A study on peonidin 3-glucoside demonstrated its ability to inhibit the invasion and motility of lung cancer cells by downregulating the secretion of matrix metalloproteinase (MMP)-2, MMP-9, and urokinase-type plasminogen activator (u-PA). nih.gov MMPs and u-PA are key enzymes involved in the degradation of the extracellular matrix and are often overexpressed in metastatic cancers. nih.gov The inhibition of these proteinases by peonidin 3-glucoside is a significant mechanism underlying its anti-metastatic effects. nih.govtandfonline.com

The regulation of these proteinase activities is often linked to the modulation of signaling pathways such as the MAPK pathway. nih.gov By inhibiting these pathways, anthocyanins can suppress the expression and activity of MMPs and u-PA, thereby reducing the invasive potential of cancer cells.

| Proteinase | Effect of Related Anthocyanins | Reference |

| Matrix Metalloproteinase (MMP)-2 | Inhibition of secretion | nih.gov |

| Matrix Metalloproteinase (MMP)-9 | Inhibition of secretion | nih.gov |

| Urokinase-type Plasminogen Activator (u-PA) | Inhibition of secretion | nih.gov |

Neuroprotective and Anti-Aging Research

Petunidin 3-monoglucoside and its derivatives have been investigated for their potential roles in mitigating age-related neurodegenerative processes. Research has focused on the compound's ability to counteract neuroinflammation and modulate pathways associated with Alzheimer's disease.

Neuroinflammation, characterized by the overactivation of glial cells such as microglia and astrocytes, is a key factor in the progression of neurodegenerative diseases. researchgate.net Studies involving Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG), a derivative of petunidin, have demonstrated its potential to alleviate neuroinflammatory responses in aging models. In D-galactose-induced aging mice, PtCG treatment was found to downregulate the protein expression of the microglial marker Iba1 (ionized calcium-binding adapter molecule 1) and the astrocytic marker GFAP (glial fibrillary acidic protein) in the hippocampus. researchgate.net The overactivation and proliferation of these cells, known as microglia and astrocyte hyperplasia, contribute to the production of pro-inflammatory factors that can lead to neurotoxicity. researchgate.net By reducing the expression of these key markers, the petunidin derivative demonstrates an ability to attenuate the excessive inflammatory state associated with aging and neurodegeneration. researchgate.net

The amyloid hypothesis is a central theory in the pathogenesis of Alzheimer's disease, suggesting that the accumulation of amyloid-beta (Aβ) peptides is a primary trigger for neuronal damage. The production of these peptides is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase 1, also known as BACE-1. researchgate.net Consequently, BACE-1 is considered a key rate-limiting enzyme in Aβ production. researchgate.net

Research on a petunidin derivative, Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG), has shown that it can directly interfere with this pathway. In a study using an aging mouse model, treatment with PtCG significantly reduced the protein levels of both BACE-1 and Aβ₁₋₄₂ in the hippocampus. researchgate.net This finding suggests that the compound may exert its anti-aging and neuroprotective effects by inhibiting the BACE-1 enzyme, thereby decreasing the subsequent production and deposition of neurotoxic Aβ plaques. researchgate.net

| Activity | Biomarker | Effect Observed | Model System |

|---|---|---|---|

| Attenuation of Neuroinflammation | Iba1 (Microglial Marker) | Downregulated | D-galactose-induced aging mice |

| Attenuation of Neuroinflammation | GFAP (Astrocyte Marker) | Downregulated | D-galactose-induced aging mice |

| Modulation of Aβ Signaling | BACE-1 Protein | Reduced | D-galactose-induced aging mice |

| Modulation of Aβ Signaling | Aβ₁₋₄₂ Protein | Reduced | D-galactose-induced aging mice |

Other Investigated Biological Activities

Beyond its neuroprotective potential, Petunidin 3-monoglucoside has been evaluated for other specific biological activities, including enzyme inhibition and effects on metabolic and cellular processes.

Tyrosinase is a key copper-containing enzyme that plays a critical role in the initial stages of melanin (B1238610) biosynthesis. The overproduction of melanin can lead to various dermatological conditions, making tyrosinase inhibitors a subject of significant interest. Petunidin 3-O-glucoside has been identified as a potent inhibitor of this enzyme.

In one study, Petunidin 3-O-glucoside demonstrated significant, dose-dependent inhibitory activity against tyrosinase with an IC₅₀ value of 10.3 ± 1.0 μM. Further kinetic analysis confirmed that it acts as a competitive inhibitor, binding to the catalytic site of the enzyme. Its inhibition constant (Kᵢ) was determined to be 9.0 μM. Molecular docking simulations supported these findings, revealing the formation of a binary complex between the compound and the tyrosinase catalytic site. These results suggest that Petunidin 3-O-glucoside may function as an effective agent for blocking melanin production.

| Parameter | Value | Inhibition Type |

|---|---|---|

| IC₅₀ | 10.3 ± 1.0 μM | Competitive |

| Kᵢ | 9.0 μM | Competitive |

Research into the direct effects of Petunidin 3-monoglucoside on glucose uptake is limited in the available scientific literature. However, studies have explored its influence on metabolic byproducts of microbial fermentation. A study investigating the effects of a petunidin-based anthocyanin and Petunidin-3-glucoside (P3G) on fecal fermentation found that both substances promoted the production of lactic acid. This suggests a potential role for the compound in modulating gut microbiota metabolism.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of various cellular processes, including cell survival, proliferation, and angiogenesis—the formation of new blood vessels. While extracts rich in anthocyanins, including petunidin-3-monoglucoside, have been shown to inhibit tumor angiogenesis by affecting the PI3K/Akt pathway, the specific role of isolated Petunidin 3-monoglucoside in modulating endothelial cell function and angiogenesis through this mechanism is not extensively detailed in the retrieved scientific literature. Other related anthocyanins have been shown to influence endothelial function via PI3K/Akt signaling, but direct evidence for Petunidin 3-monoglucoside is not specified.

Pharmacokinetics and in Vivo Metabolism of Petunidin 3 Monoglucoside

Absorption and Distribution in Mammalian Models

The bioavailability of Petunidin (B3231668) 3-monoglucoside is significantly influenced by its absorption and subsequent distribution throughout the body. Research in mammalian models has begun to elucidate the pathways and patterns governing these initial pharmacokinetic phases.

Intestinal and Gastric Absorption Routes

The absorption of anthocyanins, including Petunidin 3-monoglucoside, is initiated in the upper gastrointestinal tract. Most anthocyanins are generally stable in the acidic environment of the stomach, allowing them to pass into the small intestine largely intact nih.govresearchgate.net. The primary absorption of these glycosylated compounds is thought to occur in the stomach and small intestine nih.gov.

Two principal mechanisms have been proposed for the intestinal absorption of anthocyanin glucosides. One pathway involves the transport of the intact glycoside across the intestinal epithelium, potentially facilitated by transporters like the sodium-dependent glucose cotransporter 1 (SGLT1). Another proposed route involves the initial hydrolysis of the glycoside to its aglycone form, petunidin, by enzymes such as lactase-phlorizin hydrolase located at the brush border of enterocytes, followed by the absorption of the more lipophilic aglycone.

Systemic Circulation and Tissue Distribution Profiles

Following absorption, Petunidin 3-monoglucoside and its metabolites enter the systemic circulation. Studies involving the administration of anthocyanin-rich extracts to rats have shown that these compounds can be detected in the blood plasma relatively quickly. For instance, after oral administration of a bilberry extract containing various anthocyanins, the peak plasma concentration for the total anthocyanins was observed within 15 minutes researchgate.net.

The half-disappearance time of petunidin glycosides from plasma has been noted to be in a similar range to that of peonidin (B1209262) glycosides researchgate.net. Once in circulation, these compounds are distributed to various tissues. While specific tissue distribution data for Petunidin 3-monoglucoside is limited, studies on other anthocyanins have shown accumulation in organs such as the liver and kidneys, which are key sites for metabolism and excretion researchgate.netresearchgate.net.

| Compound Class | Time to Peak Plasma Concentration (Tmax) | Primary Absorption Sites | Key Transport Mechanisms (Proposed) |

|---|---|---|---|

| Anthocyanin Glycosides (General) | 15-60 minutes | Stomach, Small Intestine | SGLT1-mediated transport, Hydrolysis to aglycone |

Metabolic Transformation Pathways

Upon absorption, Petunidin 3-monoglucoside undergoes extensive metabolic transformation, leading to the formation of various conjugates and degradation products. These metabolic processes are crucial in determining the biological activity and elimination of the compound.

Glucuronidation and Methylation Conjugates Identification

Phase II metabolism is a significant pathway for anthocyanins. In the liver and potentially in the intestinal cells, Petunidin 3-monoglucoside can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide derivatives researchgate.netnih.gov. This process increases the water solubility of the molecule, facilitating its excretion.

Methylation is another key metabolic modification. The catechol structure on the B-ring of petunidin can be methylated by catechol-O-methyltransferases (COMT) nih.gov. This enzymatic reaction can lead to the formation of peonidin and malvidin (B83408) derivatives unito.it. For example, studies have shown that delphinidin (B77816) 3-glucoside can be methylated to form petunidin and subsequently malvidin derivatives unito.it. One metabolite of delphinidin 3-O-β-D-glucoside has been identified as its 4'-O-methylated form in rat plasma and tissues, particularly the liver researchgate.net. Given the structural similarity, it is highly probable that Petunidin 3-monoglucoside undergoes similar methylation processes.

| Parent Compound | Metabolic Process | Resulting Metabolite(s) | Enzyme Family |

|---|---|---|---|

| Petunidin 3-monoglucoside | Glucuronidation | Petunidin-glucuronide conjugates | UGTs |

| Petunidin (aglycone) | Methylation | Peonidin, Malvidin derivatives | COMT |

Formation of Phenolic Acid Metabolites

A significant portion of ingested Petunidin 3-monoglucoside that is not absorbed in the upper gastrointestinal tract reaches the colon. Here, the gut microbiota plays a crucial role in its degradation. Colonic microflora can hydrolyze the glycosidic bond, releasing the petunidin aglycone. Subsequently, the aglycone undergoes fission of its heterocyclic ring structure, leading to the formation of various low molecular weight phenolic acids nih.gov.

Enterohepatic Recirculation Dynamics

There is evidence to suggest that anthocyanin metabolites can undergo enterohepatic recirculation. This process involves the excretion of metabolites, such as glucuronide conjugates, from the liver into the bile, which then enters the small intestine mdpi.com. In the intestine, these conjugates can be deconjugated by bacterial or intestinal enzymes, and the resulting compounds can be reabsorbed into the systemic circulation. This recycling mechanism can prolong the presence of the parent compound and its metabolites in the body, potentially extending their biological activity. While direct evidence for the enterohepatic recirculation of Petunidin 3-monoglucoside is not yet established, the general behavior of flavonoids suggests this is a plausible pathway.

Elimination and Excretion Profiles

Following consumption, petunidin 3-monoglucoside and its various metabolites are eliminated from the body through several pathways, primarily via urine and feces. The profile of excreted compounds provides significant insight into the extent of its absorption and metabolic transformation.

Only a small fraction of the ingested petunidin 3-monoglucoside is absorbed in its intact form and subsequently excreted in the urine. More commonly, it is the metabolites generated in the liver (Phase II metabolism) and by the gut microbiota that appear in urinary excretion. Studies involving the consumption of blueberry, a rich source of petunidin 3-monoglucoside, have identified petunidin glucoside as a putative urinary biomarker of intake nih.gov.

The urinary profile is typically characterized by the presence of the parent glycoside, its glucuronidated and sulfated conjugates, and a variety of smaller phenolic and benzoic acid derivatives. Research on anthocyanins shows that after consumption of blueberry products, a wide array of metabolites are found in 24-hour urine collections, including catechols, and benzoic, hippuric, cinnamic, and phenylacetic acids semanticscholar.org. While specific human data for petunidin 3-monoglucoside is limited, studies in rats provide quantitative insights. After consumption of a wild lowbush blueberry-enriched diet, an acylated form, petunidin 3-O-(6''-acetyl-glucoside), was detected in the urine, with cumulative excretion increasing over time with sustained dietary intake phenol-explorer.eu.

| Compound | Source | Subject | Time (weeks) | Cumulative Urinary Excretion (µg/24h) |

|---|---|---|---|---|

| Petunidin 3-O-(6''-acetyl-glucoside) | 8% Wild Lowbush Blueberry Diet | Rat | 4 | 50.1 |

| Petunidin 3-O-(6''-acetyl-glucoside) | 8% Wild Lowbush Blueberry Diet | Rat | 8 | 72.3 |

This table presents data on the cumulative 24-hour urinary excretion of a petunidin 3-monoglucoside derivative in rats, showing an increase with prolonged dietary exposure phenol-explorer.eu.

A substantial portion of ingested petunidin 3-monoglucoside is not absorbed in the small intestine and transits to the colon. Here, it is subjected to extensive metabolism by the resident gut microbiota. Consequently, fecal matter contains not the parent compound but rather a complex mixture of its microbial degradation products.

The primary metabolic action of gut bacteria on anthocyanins involves two key steps: deglycosylation, which is the removal of the glucose sugar moiety, and the breakdown of the resulting unstable petunidin aglycone. This degradation cleaves the heterocyclic ring structure, yielding simpler phenolic acids. For petunidin, which is structurally similar to delphinidin and malvidin, the expected microbial metabolites include gallic acid and syringic acid acs.org. Studies comparing germ-free rats with human microbiota-associated (HMA) rats after administering a related anthocyanin, cyanidin-3-glucoside, demonstrated that the presence of gut microbiota leads to a significantly higher percentage of both unconjugated and conjugated metabolic products excreted in the feces nih.gov. This highlights the critical role of the gut microbiome in the final elimination pathway of anthocyanins.

Factors Influencing In Vivo Bioavailability

The in vivo bioavailability of petunidin 3-monoglucoside is generally low and is influenced by a confluence of factors. These include the inherent variability between individuals, the composition and activity of their gut microbiota, and the specific chemical structure of the molecule itself.

Significant inter-individual variability is a hallmark of polyphenol metabolism, and petunidin 3-monoglucoside is no exception. Following the consumption of blueberry products, the variability in plasma and urinary levels of polyphenol metabolites can range from 40% to over 50% between individuals semanticscholar.org.

This variation is largely attributed to two main factors:

Genetic Polymorphisms: Differences in the genes encoding Phase II metabolic enzymes (such as UDP-glucuronosyltransferases and sulfotransferases) can lead to variations in the rate and extent to which petunidin 3-monoglucoside and its aglycone are conjugated in the liver and small intestine.

Gut Microbiota Composition: As discussed further below, the unique composition of each person's gut microbiome dictates the specific profile of phenolic acid metabolites produced from non-absorbed petunidin 3-monoglucoside.

This variability can lead to the classification of individuals into different "metabotypes," such as high or low producers of specific metabolites, which may ultimately influence the physiological effects experienced after consumption.

The specific chemical structure of an anthocyanin, particularly the nature of its sugar moiety (glycosylation) and the presence of any attached acyl groups (acylation), significantly impacts its stability, absorption, and bioavailability.

Glycosylation: The attachment of a glucose molecule to the petunidin aglycone to form petunidin 3-monoglucoside is crucial for its stability and solubility. The type of sugar can influence the absorption mechanism. For some flavonoid glucosides, absorption is thought to be facilitated by sodium-dependent glucose co-transporter 1 (SGLT1) in the small intestine, which would allow the intact glycoside to be absorbed before being hydrolyzed within the intestinal cell wur.nl. In general, glycosylation makes the molecule more water-soluble and stable compared to the aglycone form.

Acylation: Acylation refers to the esterification of the sugar moiety with an organic acid. While this modification is known to enhance the stability of the anthocyanin molecule, particularly against light and heat, it can also affect its bioavailability. The increased molecular size and altered polarity of acylated anthocyanins may reduce their ability to be absorbed intact in the small intestine nih.gov. However, by improving stability during digestion, acylation might allow a greater proportion of the compound to reach the colon for microbial metabolism.

Interactions of Petunidin 3 Monoglucoside with Biological Systems

Modulation of the Gut Microbiome Composition

The interaction between petunidin (B3231668) 3-monoglucoside and the gut microbiota is a key determinant of its biological activity. As an unabsorbed dietary component, it can selectively modulate the microbial ecosystem, acting as a prebiotic and influencing the balance between beneficial and potentially pathogenic bacteria. This modulation extends to altering the metabolic output of the microbiome, including the production of short-chain fatty acids (SCFAs), and modifying the physicochemical environment of the colon.

Petunidin 3-monoglucoside exhibits notable prebiotic activity by fostering the growth of beneficial gut bacteria. Research has shown that petunidin and its glycosylated forms, primarily petunidin 3-monoglucoside, can promote the proliferation of key commensal microbes such as Ruminococcaceae and Akkermansia nih.gov. The promotion of Akkermansia muciniphila, a species known for its role in maintaining gut barrier integrity, is a significant outcome of anthocyanin metabolism in the gut researchgate.net.

In a broader context, anthocyanins with a monoglucoside structure, like petunidin 3-monoglucoside, have been demonstrated to increase the abundance of other beneficial genera including Bifidobacterium, Faecalibacterium, and Prevotella nih.gov. These bacteria are integral to a healthy gut ecosystem, contributing to the production of essential metabolites and the maintenance of intestinal homeostasis.

Table 1: Promotion of Beneficial Bacteria by Petunidin 3-Monoglucoside and Related Anthocyanins

| Bacterial Genus/Family | Effect | Associated Compound | Reference |

|---|---|---|---|

| Ruminococcaceae | Promotes growth | Petunidin 3-monoglucoside | nih.gov |

| Akkermansia | Promotes growth | Petunidin 3-monoglucoside | nih.gov |

| Bifidobacterium | Increases abundance | Monoglucoside Anthocyanins | nih.gov |

| Faecalibacterium | Increases abundance | Monoglucoside Anthocyanins | nih.gov |

| Prevotella | Increases abundance | Monoglucoside Anthocyanins | nih.gov |

Beyond promoting beneficial bacteria, petunidin 3-monoglucoside can also selectively inhibit the growth of certain potentially pathogenic bacterial genera. Studies have indicated that petunidin and its primary glycoside forms can suppress the proliferation of Helicobacter and Desulfovibrionaceae nih.gov. The inhibition of Helicobacter pylori, a bacterium linked to various gastric pathologies, is a significant aspect of the antimicrobial activity of anthocyanins nih.govnih.govmedsci.org. While the precise mechanism for petunidin 3-monoglucoside is under investigation, related flavonoids have been shown to interfere with bacterial enzymes and virulence factors frontiersin.orgmdpi.com.

There is currently no direct scientific evidence specifically demonstrating the inhibition of Clostridium histolyticum by petunidin 3-monoglucoside. Research on inhibitors of this bacterium has focused on other classes of compounds unesp.brunesp.brnih.govresearchgate.net.

The fermentation of petunidin 3-monoglucoside and other monoglucoside anthocyanins by the gut microbiota leads to a decrease in colonic pH nih.gov. This reduction is attributed to the production of various phenolic acids as metabolic byproducts nih.gov. A lower colonic pH is generally considered beneficial for gut health, as it can create an environment that is less favorable for the growth of pathogenic bacteria and enhances the absorption of certain minerals.

This microbial fermentation also results in the production of short-chain fatty acids (SCFAs), which are crucial metabolites for host health frontiersin.org. The primary SCFAs—acetate, propionate, and butyrate—serve as an energy source for colonocytes, help maintain the integrity of the gut barrier, and possess anti-inflammatory properties mdpi.comecronicon.net. While the direct quantification of SCFA production solely from petunidin 3-monoglucoside is complex, the metabolism of dietary fibers and polyphenols by promoted beneficial bacteria is a well-established pathway for SCFA synthesis nih.govnih.gov.

Metabolite-Microbiota Crosstalk and Bioactivity

The interaction between petunidin 3-monoglucoside and the gut microbiota is bidirectional. The microbiota metabolizes the parent anthocyanin into smaller, often more bioavailable, phenolic compounds. These metabolites, in turn, can exert their own biological effects and further shape the microbial community. This intricate crosstalk is central to the health benefits associated with petunidin 3-monoglucoside consumption.

During colonic fermentation, the glycosidic bond of petunidin 3-monoglucoside is cleaved, releasing the petunidin aglycone. The aglycone undergoes further degradation, where the C-ring is broken down, yielding phenolic acid derivatives from the original A- and B-rings. For petunidin, the expected B-ring fragmentation product is 3-methoxy-4,5-dihydroxybenzoic acid mdpi.com. Studies on the closely related cyanidin-3-O-glucoside have shown that its microbial metabolites, such as protocatechuic acid, exhibit enhanced antioxidant and anti-inflammatory activities compared to the original compound, suggesting that the bioactivity of anthocyanins may be largely mediated by their microbiota-derived metabolites mdpi.comnih.gov.

Interactions with Biological Macromolecules

Once absorbed into the bloodstream, either as the intact glucoside or as smaller phenolic metabolites, petunidin 3-monoglucoside can interact with various biological macromolecules. These interactions can influence the compound's distribution, stability, and ultimate biological function.

Petunidin 3-monoglucoside has been shown to bind to human serum albumin (HSA), the most abundant protein in blood plasma nih.gov. HSA plays a critical role in the transport of numerous endogenous and exogenous substances, including fatty acids and pharmaceuticals nih.gov. The binding to HSA can affect the pharmacokinetic profile of a compound, influencing its half-life, tissue distribution, and metabolism.

Interestingly, research indicates that the glycosylation at the 3-O- position of petunidin enhances its binding affinity for HSA nih.gov. This suggests that the sugar moiety plays a role in the interaction, potentially through hydrogen bonding or by altering the molecule's conformation to better fit within the binding pockets of the albumin protein nih.gov. This binding is a crucial factor in the systemic transport and bioavailability of petunidin 3-monoglucoside.

Table 2: Summary of Interactions with Biological Systems

| Interaction Type | Specific Effect | Key Findings | Reference |

|---|---|---|---|

| Gut Microbiota Modulation | Promotion of Beneficial Bacteria | Increases abundance of Ruminococcaceae, Akkermansia, Bifidobacterium, etc. | nih.gov |

| Gut Microbiota Modulation | Inhibition of Specific Genera | Inhibits proliferation of Helicobacter and Desulfovibrionaceae. | nih.gov |

| Gut Environment | Influence on Fecal pH & SCFAs | Decreases fecal pH and contributes to short-chain fatty acid production. | nih.gov |

| Metabolite Crosstalk | Production of Bioactive Metabolites | Metabolized by microbiota into smaller phenolic acids with enhanced bioactivity. | mdpi.comnih.gov |

| Macromolecule Interaction | Binding to Human Serum Albumin | Glycosylation at the 3-O- position increases binding affinity to HSA. | nih.gov |

Interaction with Cellular Membranes

Petunidin 3-monoglucoside, a member of the anthocyanin family, has been the subject of research to understand its interactions with biological membranes. Studies utilizing model systems that mimic the lipid composition of tumor cells and red blood cell membranes have provided insights into these interactions. These investigations have employed techniques such as fluorimetric studies and Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy to observe the effects of this compound on both the hydrophilic and hydrophobic regions of the cell membrane. nih.govresearchgate.net

Research findings indicate that petunidin 3-monoglucoside can induce an increase in the packing order of the polar head groups of lipids at the membrane surface. nih.govresearchgate.net Furthermore, it is capable of interacting with the deeper, hydrophobic layers of the membrane, leading to a reduction in the fluidity of the lipid chains. nih.govresearchgate.net This suggests that petunidin 3-monoglucoside can influence the physical properties of cellular membranes, which may have implications for various cellular processes. The specific structural characteristics of petunidin 3-monoglucoside are thought to play a role in the nature and extent of its interaction with these membranes. nih.govresearchgate.net

Table 1: Effects of Petunidin 3-Monoglucoside on Model Biological Membranes

| Membrane Model | Observed Effect | Reference |

|---|---|---|

| Cell-Mimic Membrane (Tumor Cell Composition) | Increased packing order of polar lipid heads; Reduced fluidity of lipid chains | nih.govresearchgate.net |

| Red Blood Cell Membrane (RBCM) | Increased packing order of polar lipid heads; Reduced fluidity of lipid chains | nih.govresearchgate.net |

DNA Binding Studies

The interaction between petunidin 3-monoglucoside and genetic material has been investigated through DNA binding studies. These studies have demonstrated that petunidin 3-monoglucoside is capable of forming stable complexes with plasmid DNA. nih.govresearchgate.net The formation of these complexes is not a passive interaction; it leads to significant conformational changes in the DNA molecule. nih.govresearchgate.net

Fluorescence correlation spectroscopy has been a key technique in elucidating the nature of this binding. The results from such studies show that petunidin 3-monoglucoside is a potent interactor with DNA. nih.gov Evidence for this strong interaction comes from observed changes in biophysical parameters, including diffusion time (tD), particle number (PN), and fluorescence lifetime (LT). nih.gov Among several anthocyanins studied, petunidin 3-monoglucoside was identified as the most potent compound in its interaction with plasmid DNA. nih.gov A significant, approximately 20-fold decrease in the diffusion time was observed for petunidin 3-monoglucoside at a specific concentration, highlighting its strong DNA packing capabilities. nih.gov This strong interaction and the resulting conformational changes in DNA suggest a potential mechanism through which this compound could exert biological effects at the nuclear level.

Factors Influencing Petunidin 3 Monoglucoside Stability and Degradation Kinetics

Influence of Glycosylation and Acylation on Structural Integrity

The structural integrity and stability of petunidin (B3231668) 3-monoglucoside are significantly influenced by the nature and extent of molecules attached to its core structure, specifically through glycosylation (attachment of sugar moieties) and acylation (attachment of acyl groups).

Glycosylation, the process of adding sugar groups to the anthocyanidin core (aglycone), is a primary factor in stabilizing the molecule. The presence of the glucose molecule at the 3-position in petunidin 3-monoglucoside enhances its water solubility and provides a degree of stability compared to the highly unstable petunidin aglycone. Further glycosylation, such as the addition of a second sugar to form a diglucoside, can also impact the molecule's properties. mdpi.com

Acylation, the esterification of the sugar moieties with aliphatic or aromatic acids, generally confers a substantial increase in stability. nih.gov This enhanced stability is attributed to several mechanisms. Acyl groups can create steric hindrance, physically shielding the susceptible parts of the anthocyanin structure from attack by water or other degrading agents. researchgate.net Furthermore, aromatic acyl groups can engage in intramolecular copigmentation, a phenomenon where the acyl group folds back to stack against the pyran ring of the anthocyanin, creating a more compact and protected structure. researchgate.netresearchgate.net This intramolecular association helps to prevent the hydration reaction that is a key step in anthocyanin degradation. researchgate.net